molecular formula C23H25N3O4 B3482056 N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B3482056
M. Wt: 407.5 g/mol
InChI Key: VALXIXZFLMUUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as DMAC or SCH 23390, is a chemical compound that belongs to the class of benzazepines. DMAC is a potent and selective antagonist of dopamine D1 receptors and has been extensively studied for its potential use in scientific research. In

Mechanism of Action

N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide binds to dopamine D1 receptors and prevents the activation of these receptors by dopamine. This results in a decrease in the activity of the dopaminergic system, which is involved in various physiological processes. This compound has a high affinity for dopamine D1 receptors and is highly selective for these receptors, which makes it a useful tool for studying the role of dopamine D1 receptors in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system, which is involved in various physiological processes such as motor control, reward, and motivation. This compound has also been shown to decrease the release of dopamine in the brain, which can lead to a decrease in the activity of the dopaminergic system.

Advantages and Limitations for Lab Experiments

N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of dopamine D1 receptors, which makes it a useful tool for studying the role of dopamine D1 receptors in various physiological processes. This compound has also been shown to have a long half-life, which makes it useful for studying the effects of dopamine D1 receptor blockade over a prolonged period.
However, this compound also has several limitations for lab experiments. It is a complex compound to synthesize and requires careful handling of the chemicals involved. This compound has also been shown to have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide in scientific research. One area of research is the development of new treatments for disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been shown to be effective in animal models of these disorders and may have potential as a therapeutic agent.
Another area of research is the development of new tools for studying the role of dopamine D1 receptors in various physiological processes. This compound has been a useful tool for studying these receptors, but there is still much to learn about their role in the brain.
Conclusion
In conclusion, this compound is a potent and selective antagonist of dopamine D1 receptors that has been extensively studied for its potential use in scientific research. It has a complex synthesis method, but its usefulness as a tool for studying dopamine D1 receptors and its potential as a therapeutic agent make it a valuable compound for future research.

Scientific Research Applications

N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of dopamine D1 receptors, which are involved in various physiological processes such as motor control, reward, and motivation. This compound has been used to investigate the role of dopamine D1 receptors in these processes and to develop new treatments for disorders such as Parkinson's disease, schizophrenia, and addiction.

Properties

IUPAC Name

N-acetyl-7-(diethylamino)-2-(4-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-26(6-2)18-10-7-16-13-20(22(28)24-15(3)27)23(30-21(16)14-18)25-17-8-11-19(29-4)12-9-17/h7-14H,5-6H2,1-4H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXIXZFLMUUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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